molecular formula C13H20N2O2 B1277334 2-Hydroxy-3,5-diisopropylbenzohydrazide CAS No. 30991-43-6

2-Hydroxy-3,5-diisopropylbenzohydrazide

Cat. No.: B1277334
CAS No.: 30991-43-6
M. Wt: 236.31 g/mol
InChI Key: IDDGEJHEWXTBNR-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-diisopropylbenzohydrazide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol It is a benzohydrazide derivative, characterized by the presence of hydroxy and diisopropyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-diisopropylbenzohydrazide typically involves the reaction of 2-Hydroxy-3,5-diisopropylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-diisopropylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3,5-diisopropylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-diisopropylbenzohydrazide involves its interaction with specific molecular targets. The hydroxy and hydrazide groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,5-diisopropylbenzohydrazide is unique due to the presence of both hydroxy and diisopropyl groups on the benzene ring. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-hydroxy-3,5-di(propan-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-7(2)9-5-10(8(3)4)12(16)11(6-9)13(17)15-14/h5-8,16H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDGEJHEWXTBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)NN)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407403
Record name 2-hydroxy-3,5-diisopropylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30991-43-6
Record name 2-hydroxy-3,5-diisopropylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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